(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one involves the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1) in the liver . The reaction conditions typically involve the use of microsomes or mitochondrial preparations containing the enzyme.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes using genetically engineered strains of bacteria or yeast that express the vitamin D 25-hydroxylase enzyme. This method allows for large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one undergoes several types of chemical reactions, including:
Oxidation: Further hydroxylation to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the hydroxyl group at the 25-position can be performed to create various analogs of the compound.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, formed by further hydroxylation.
Various Analogs: Depending on the substitution reactions performed, different analogs of this compound can be synthesized.
Scientific Research Applications
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one has a wide range of scientific research applications, including:
Mechanism of Action
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one exerts its effects by being further hydroxylated to form calcitriol, the active form of vitamin D. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis . This binding leads to increased absorption of calcium and phosphate from the intestine, mobilization of calcium from bone, and reabsorption of calcium in the kidneys .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxycholecalciferol (Calcidiol): Another form of 25-hydroxyvitamin D3, similar in structure but without the 23-oxo group.
1,25-Dihydroxycholecalciferol (Calcitriol): The active hormonal form of vitamin D, formed by further hydroxylation of (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one.
25-Hydroxyergocalciferol (Ercalcidiol): A form of 25-hydroxyvitamin D2, derived from ergocalciferol (vitamin D2).
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which allows it to be a direct precursor to calcitriol, the most potent form of vitamin D. This makes it a critical compound in the regulation of calcium and phosphate metabolism .
Properties
CAS No. |
83353-84-8 |
---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one |
InChI |
InChI=1S/C27H42O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22,24-25,28,30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22-,24-,25+,27-/m1/s1 |
InChI Key |
LJDYLLNFUNWTLY-MPVSSLABSA-N |
SMILES |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
Canonical SMILES |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyms |
23-keto-25-hydroxyvitamin D3 25-hydroxy-23-oxocholecalciferol 25-hydroxy-23-oxovitamin D3 |
Origin of Product |
United States |
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